

# Technical Guide: Physical Properties and Synthesis of (4-(Aminomethyl)phenyl)methanol Hydrochloride

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## Compound of Interest

**Compound Name:** (4-(Aminomethyl)phenyl)methanol hydrochloride

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## Introduction

(4-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.<sup>[1][2]</sup> Its structure, featuring a primary amine and a primary alcohol on a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the known physical properties, detailed experimental protocols for its synthesis, and a logical workflow for its characterization.

## Physical and Chemical Properties

(4-(Aminomethyl)phenyl)methanol hydrochloride is commercially available as a solid, with a purity of  $\geq 95\%$  confirmed by NMR.<sup>[1][2]</sup> Key physical and chemical data are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO·HCl	<a href="#">[1]</a>
Molecular Weight	173.64 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	34403-46-8	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	80-82 °C (for the free base)	<a href="#">[4]</a>
Boiling Point	280.0 ± 20.0 °C (Predicted)	<a href="#">[4]</a>
Solubility	Soluble in DMSO and Methanol	<a href="#">[4]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Synthesis of (4-(Aminomethyl)phenyl)methanol hydrochloride

A common method for the synthesis of **(4-(Aminomethyl)phenyl)methanol hydrochloride** is the reduction of 4-hydroxymethylbenzonitrile.[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 2.0 g (15 mmol) of 4-hydroxymethylbenzonitrile in 100 mL of a methanol and ammonia (MeOH:NH<sub>3</sub>) solution.
- Catalyst Addition: To the solution, add 0.5 g of Raney nickel catalyst.
- Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (50 psi).
- Reaction Time: Stir the reaction for 20 hours.
- Work-up:

- Upon completion, filter the reaction mixture through a diatomaceous earth pad to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield **(4-(Aminomethyl)phenyl)methanol hydrochloride** as a white solid (2.01 g, 98% yield).[4][5]
- Purification: The crude product can be further purified by recrystallization. While a specific protocol for the hydrochloride salt is not detailed in the search results, a general procedure for a similar compound, (4-aminophenyl)methanol, involves dissolving the residue in a suitable solvent like ethyl acetate, washing with a saturated sodium chloride solution, drying the organic layer over anhydrous sodium sulfate, and finally removing the solvent by rotary evaporation to yield the purified product.[6] A similar approach, potentially with adjustments to the solvent system, would be applicable for the purification of the hydrochloride salt.

## Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **(4-(Aminomethyl)phenyl)methanol hydrochloride**.

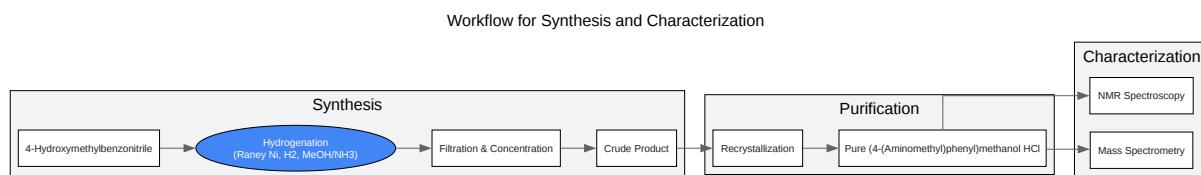
### Experimental Protocol (General):

- Mass Spectrometry:
  - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
  - Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI). The expected  $(M+H)^+$  ion for the free base is  $m/z$  138.3.[4][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
  - Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

- Data Analysis: Process the spectra to confirm the chemical shifts and coupling constants consistent with the structure of (4-(Aminomethyl)phenyl)methanol. For the free base, characteristic  $^1\text{H}$ -NMR signals in DMSO-d<sub>6</sub> are observed at  $\delta$  7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), and 2.45 (s, 2H).[4][5]

## Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of **(4-(Aminomethyl)phenyl)methanol hydrochloride**.



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Caption: Synthesis and Characterization Workflow.

## Applications in Drug Development

**(4-(Aminomethyl)phenyl)methanol hydrochloride** is a key intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1][2] Its utility stems from the ability of its primary amine and alcohol functional groups to undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures with desired biological activities. While specific signaling pathways for drugs derived directly from this compound are not extensively detailed in the provided search results, its role as a foundational scaffold highlights its importance in the exploration of new chemical entities targeting a range of therapeutic areas.

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